molecular formula C15H24ClNO B1676286 Meptazinol hydrochloride CAS No. 59263-76-2

Meptazinol hydrochloride

Cat. No. B1676286
CAS RN: 59263-76-2
M. Wt: 269.81 g/mol
InChI Key: MPJUSISYVXABBH-UHFFFAOYSA-N
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Description

Meptazinol hydrochloride is an injectable narcotic analgesic with antagonist properties . It is similar in potency to meperidine . Meptazinol appears to have a low propensity toward respiratory depression and other opiate-like side effects, possibly due to selective interaction with the mu-1 receptor . It is used to treat moderate-to-severe types of pain .


Molecular Structure Analysis

Meptazinol is a 3-phenylazepane derivative . Two different opioid pharmacophores, Pharm-I and Pharm-II, were established from structures of nine typical opiates and meperidine by using molecular modeling approaches . Two conformers of (+)-meptazinol (Conformer-I and Conformer-II) detected in solution were then fitted into the pharmacophores .


Physical And Chemical Properties Analysis

Meptazinol hydrochloride is a crystalline solid . It is soluble in DMSO and Methanol . The molecular formula is C15H23NO • HCl and the formula weight is 269.8 .

Scientific Research Applications

Pharmacokinetic Behavior and CNS Delivery

Research has shown that intranasal administration of Meptazinol Hydrochloride results in rapid systemic absorption and complete bioavailability. Studies using male Sprague-Dawley rats demonstrated prolonged duration of Meptazinol concentration in cerebrospinal fluid (CSF) and cerebral cortex following intranasal administration, suggesting its potential as an alternative to traditional administration methods for brain targeting. The findings indicate that intranasal delivery could offer a promising route for Meptazinol Hydrochloride, providing quick absorption and improved bioavailability, which is crucial for CNS delivery (Shi, Zhang, & Jiang, 2005).

Conformational Analysis

Further investigation into Meptazinol Hydrochloride's mechanism of action was conducted through theoretical and NMR studies on its conformations in solution. This research aimed to understand the formation mechanism of its biological conformation observed in complexes, such as with acetylcholinesterase. The studies revealed two naturally stable conformers of Meptazinol Hydrochloride in solution, providing insight into its pharmacophoric conformer and suggesting its potential for targeted drug development (Li et al., 2013).

Synthesis and Quality Control

The synthesis and preparation process of Meptazinol Hydrochloride has been optimized, with studies detailing the steps involved in its production from 1,3-cyclohexanedione and N-methylcaprolactam. This research not only clarifies the synthetic route but also provides a basis for quality control and standardization of Meptazinol Hydrochloride tablets, ensuring consistency in pharmaceutical formulations (Wang Jin-mi, 2015).

Chiral Differentiation and Analysis

Recent advancements in analytical techniques have enabled the enhanced chiral differentiation of Meptazinol Hydrochloride and its intermediate enantiomers, using novel stationary phases for open tubular capillary electrochromatography. This approach provides a robust method for the enantioselective analysis of Meptazinol Hydrochloride, contributing to the understanding of its pharmacokinetic properties and potential therapeutic applications (Fang et al., 2017).

Safety And Hazards

Meptazinol hydrochloride should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It’s also important to ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

3-(3-ethyl-1-methylazepan-3-yl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-3-15(9-4-5-10-16(2)12-15)13-7-6-8-14(17)11-13;/h6-8,11,17H,3-5,9-10,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJUSISYVXABBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCN(C1)C)C2=CC(=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54340-58-8 (Parent)
Record name Meptazinol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3045485
Record name Meptazinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meptazinol hydrochloride

CAS RN

59263-76-2
Record name Meptazinol hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59263-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Meptazinol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059263762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Meptazinol hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-ethylhexahydro-1-methyl-1H-azepin-3-yl)phenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MEPTAZINOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T62FQ4ZCPA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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